

Isopropyl Stearate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to **Isopropyl Stearate** for Researchers and Drug Development Professionals

Core Substance Identification

Isopropyl Stearate is the ester of isopropyl alcohol and stearic acid. It is a popular ingredient in the cosmetic and pharmaceutical industries, primarily functioning as an emollient, lubricant, and moisturizer. Its ability to form a non-greasy film on the skin helps to reduce water loss and improve skin texture.

Table 1: Core Identification and Molecular Properties of Isopropyl Stearate

Identifier	Value	Source(s)
CAS Number	112-10-7	[1]
Molecular Formula	C21H42O2	[1][2]
Molecular Weight	326.56 g/mol	[1]
IUPAC Name	propan-2-yl octadecanoate	[1]
Synonyms	Isopropyl octadecanoate, Stearic acid, isopropyl ester	



Physicochemical Properties

Understanding the physicochemical properties of **Isopropyl Stearate** is crucial for formulation development and application. It is a colorless liquid with a faint odor, and it is insoluble in water but soluble in organic solvents like ethanol and ether.

Table 2: Physicochemical Data of Isopropyl Stearate

Property	Value	Source(s)
Density	0.861 g/cm ³	
Boiling Point	368.2°C at 760 mmHg	_
Melting Point	28°C	-
Flash Point	179.3°C	-
Vapor Pressure	1.3E-05 mmHg at 25°C	-
Refractive Index	1.445	-
LogP (Octanol/Water Partition Coefficient)	7.19950	-

Experimental Protocols Synthesis of Isopropyl Stearate

3.1.1. Chemical Synthesis via Esterification

A common method for preparing **Isopropyl Stearate** is through the direct esterification of stearic acid with isopropyl alcohol, often using an acid catalyst.

- Materials: Stearic acid, Isopropyl alcohol, p-toluenesulfonic acid (catalyst), Sodium carbonate solution, Nitrogen gas.
- Equipment: Reaction kettle with heating, stirring, thermometer, reflux condenser, and distillation setup.
- Procedure:



- Add stearic acid and isopropyl alcohol to the reaction kettle.
- Under stirring, add the p-toluenesulfonic acid catalyst.
- Gradually heat the mixture to the reaction temperature (e.g., 85°C) and reflux for a specified time (e.g., 12 hours).
- After the reaction, transfer the mixture to a distillation kettle.
- Under a nitrogen flow and elevated temperature (e.g., 90°C), distill off excess isopropanol and the water generated during the reaction.
- Cool the crude product to approximately 50°C.
- Neutralize the remaining catalyst with a sodium carbonate solution.
- Wash the product with water, then dehydrate under vacuum at an elevated temperature (e.g., 95°C).
- Cool and filter to obtain the final Isopropyl Stearate product.

3.1.2. Enzymatic Synthesis

An alternative "green" method involves enzymatic synthesis, which avoids harsh conditions and catalysts.

- Materials: Stearic acid, Isopropyl alcohol, Lipase enzyme (e.g., from Candida antarctica).
- Equipment: Temperature-controlled shaker/reactor.
- Procedure:
 - Combine stearic acid and isopropyl alcohol in a desired molar ratio (e.g., 1:2).
 - Add the lipase enzyme at a specific loading (e.g., 3% w/w).
 - Incubate the mixture at an optimal temperature (e.g., 70°C) with agitation (e.g., 200 rpm)
 in a solvent-free system.



- Monitor the reaction for conversion of stearic acid.
- Once maximum conversion is achieved, the enzyme can be separated for reuse, and the product purified.

In Vitro Skin Permeation Study

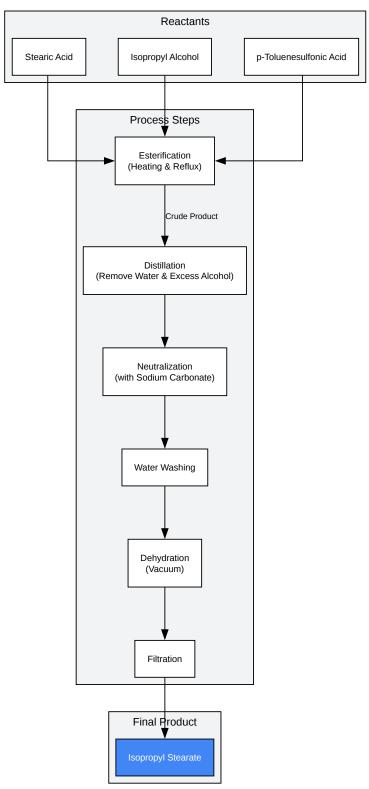
To evaluate the effect of **Isopropyl Stearate** as a penetration enhancer or as a component of a topical formulation, an in vitro skin permeation study using Franz diffusion cells is a standard method.

- Materials: Excised skin (e.g., rat or human), Isopropyl Stearate formulation, Phosphatebuffered saline (PBS) as receptor fluid, model drug.
- Equipment: Franz diffusion cells, circulating water bath, HPLC for analysis.
- Procedure:
 - Mount excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
 - \circ Fill the receptor compartment with PBS and maintain the temperature at 32 ± 2°C using a circulating water bath.
 - Allow the skin to equilibrate.
 - Apply the Isopropyl Stearate formulation containing the model drug to the skin surface in the donor compartment.
 - At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 16, 24 hours), collect samples from the receptor fluid.
 - Analyze the concentration of the model drug in the collected samples using a validated HPLC method.
 - Calculate the cumulative amount of drug permeated per unit area over time and determine the flux.



Visualized Workflows and Pathways

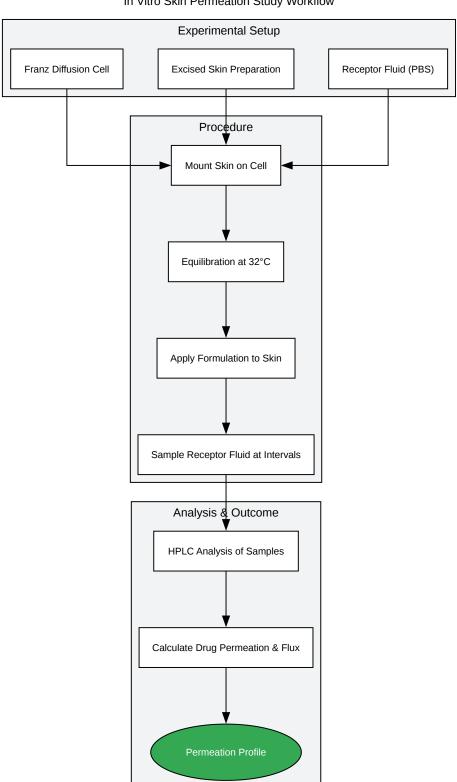
Chemical Synthesis Workflow for Isopropyl Stearate



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Caption: Chemical synthesis workflow for Isopropyl Stearate.



In Vitro Skin Permeation Study Workflow

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Caption: Workflow for an in vitro skin permeation study.

Safety and Regulatory Information

Isopropyl Stearate has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel. The panel concluded that it is safe in the present practices of use and concentration when formulated to be non-irritating. It is reported to be mildly toxic by ingestion and can be a skin irritant in its undiluted form. When heated to decomposition, it may emit acrid smoke and irritating vapors. For drug development professionals, it is important to consider these factors in formulation and to ensure that the final product is non-irritating.

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References

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- To cite this document: BenchChem. [Isopropyl Stearate CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089787#isopropyl-stearate-cas-number-and-molecular-weight]

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